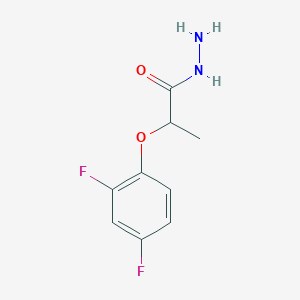

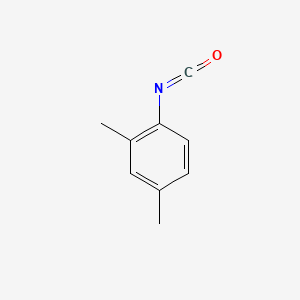

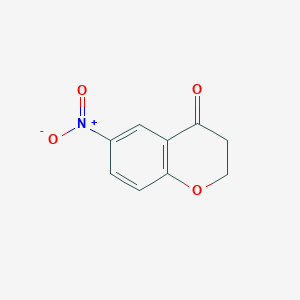

![molecular formula C8H6ClNS B1309175 4-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-23-0](/img/structure/B1309175.png)

4-Chloro-2-methylbenzo[d]thiazole

Vue d'ensemble

Description

4-Chloro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound belonging to the thiazole family of compounds. It is a colorless solid with a molecular weight of 197.62 g/mol and a melting point of 131-132°C. This compound has a wide range of applications in the fields of medicinal chemistry, biochemistry, and material science.

Applications De Recherche Scientifique

Quantum Chemical Modeling and Optoelectronic Applications

- Research Insight : A study explored the electronic and nonlinear optical (NLO) properties of azo derivatives related to benzo[d]thiazole. These molecules, including variants of benzo[d]thiazole, have potential for optoelectronic and photonic applications due to their favorable electronic properties (Huo et al., 2021).

Intramolecular Hydrogen Bond Studies

- Research Insight : Intramolecular hydrogen bonds involving thiazole derivatives, including structures like 2-methyl-4-(2-chloro-4,5-dimethoxyphenyl)thiazole, were investigated to understand their chemical properties. This study provides insights into the electronic structure of such compounds (Castro et al., 2007).

Structural and Supramolecular Analysis

- Research Insight : Research on crystalline adducts formed from 4-methylbenzo[d]thiazol-2-amine and organic acids revealed insights into their structural and supramolecular characteristics. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds (Zhang et al., 2021).

Antimicrobial Applications

- Research Insight : Some derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, which is structurally related to 4-Chloro-2-methylbenzo[d]thiazole, showed significant antibacterial activity. This suggests potential applications of similar compounds in antimicrobial treatments (Hussein & Azeez, 2013).

Fluorescence Sensing and Metal Ion Detection

- Research Insight : A study on a thiazole-based conjugated polymer, synthesized using a derivative of this compound, demonstrated its application in detecting metal ions like Hg2+ and Ag+ through fluorescence quenching. This showcases its potential in chemical sensing technologies (Li et al., 2015).

Corrosion Inhibition

- Research Insight : Thiazole-4-carboxylates, closely related to this compound, were found to inhibit corrosion of mild steel in acidic environments. Such studies highlight the potential of thiazole derivatives in industrial corrosion protection (El aoufir et al., 2020).

Antioxidant Properties

- Research Insight : Thiazol-2-yl derivatives, structurally similar to this compound, exhibited antioxidant properties. This suggests potential applications in developing antioxidant agents (Hossan, 2020).

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-methylbenzo[d]thiazole and its derivatives is the FtsZ protein in bacterial cells . FtsZ is a protein that plays a crucial role in bacterial cell division .

Mode of Action

This compound interacts with its target, the FtsZ protein, by stimulating its polymerization . This eventually disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division . The inhibition of this step could potentially represent the main mechanism of antibacterial activity .

Biochemical Pathways

The affected pathway is the bacterial cell division process, specifically the assembly and formation of the Z-ring . The disruption of this process leads to the inhibition of bacterial cell division, resulting in bactericidal activity .

Pharmacokinetics

Thiazole compounds are generally known to have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of bacterial cell division . This leads to bactericidal activity, as evidenced by the compound’s ability to inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus, and some Gram-negative organisms .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-methylbenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which are involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, such as dopamine, in the brain, which may have therapeutic implications for neurodegenerative diseases like Parkinson’s disease. Additionally, this compound can interact with bacterial proteins, disrupting their function and leading to antimicrobial effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can influence cell signaling pathways by modulating the levels of neurotransmitters through MAO inhibition . This modulation can affect gene expression and cellular metabolism, potentially leading to neuroprotective effects. In bacterial cells, this compound can disrupt cellular processes by targeting essential proteins, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MAO enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective effects. Additionally, this compound can interact with bacterial proteins, inhibiting their function and leading to antimicrobial effects . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on MAO enzymes and antimicrobial properties . Prolonged exposure to the compound may lead to adaptive changes in cells, affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit MAO enzymes, leading to increased neurotransmitter levels and potential neuroprotective effects . At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, influencing the metabolism of neurotransmitters . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and other metabolites in the brain. These interactions are crucial for understanding the compound’s therapeutic potential and side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . It interacts with transporters and binding proteins, facilitating its localization and accumulation in target tissues. These interactions are vital for the compound’s efficacy and safety.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can localize to specific compartments or organelles, such as mitochondria, where it interacts with MAO enzymes . This targeting is facilitated by post-translational modifications and targeting signals, ensuring that this compound reaches its site of action. These localization mechanisms are essential for the compound’s therapeutic effects.

Propriétés

IUPAC Name |

4-chloro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVODSIBUYCZFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396114 | |

| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4146-23-0 | |

| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

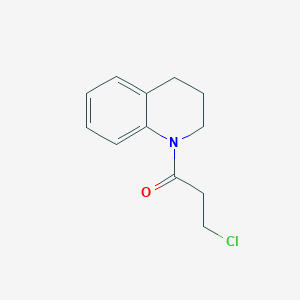

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

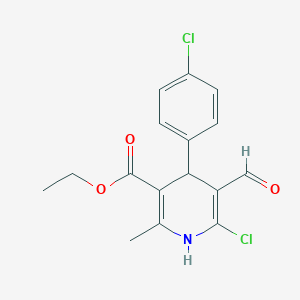

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

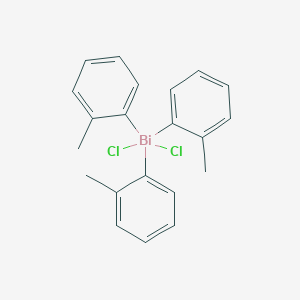

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)